molecular formula C5H7N B1293925 cyclobutanecarbonitrile CAS No. 4426-11-3

cyclobutanecarbonitrile

Cat. No.: B1293925
CAS No.: 4426-11-3
M. Wt: 81.12 g/mol
InChI Key: GFBLFDSCAKHHGX-UHFFFAOYSA-N
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Description

It is a colorless liquid with a boiling point of approximately 144-146°C and a density of 0.868 g/cm³ . This compound is slightly soluble in water and is primarily used in research and industrial applications.

Preparation Methods

Cyclobutanecarbonitrile can be synthesized through various methods. One common synthetic route involves the reaction of cyclobutanecarboxylic acid with chlorosulfonyl isocyanate in the presence of dichloromethane and N,N-dimethylformamide. The reaction mixture is refluxed, cooled, and then extracted to yield this compound . The industrial production of this compound typically follows similar synthetic routes, ensuring high purity and yield.

Chemical Reactions Analysis

Cyclobutanecarbonitrile undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form cyclobutanecarboxylic acid.

    Reduction: Reduction of this compound can yield cyclobutylamine.

    Substitution: It can undergo nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Cyclobutanecarbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: this compound derivatives are explored for potential pharmaceutical applications.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of cyclobutanecarbonitrile involves its interaction with specific molecular targets. The cyano group in this compound can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the chemical environment .

Comparison with Similar Compounds

Cyclobutanecarbonitrile can be compared with other similar compounds such as cyclopropanecarbonitrile and cyclohexanecarbonitrile. While all these compounds contain a cyano group, their chemical properties and reactivity differ due to the varying ring sizes. This compound is unique in its balance of ring strain and stability, making it a valuable intermediate in organic synthesis .

Similar Compounds

  • Cyclopropanecarbonitrile
  • Cyclohexanecarbonitrile
  • Cyclopentanecarbonitrile

Properties

IUPAC Name

cyclobutanecarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N/c6-4-5-2-1-3-5/h5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBLFDSCAKHHGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196086
Record name Cyanocyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

81.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4426-11-3
Record name Cyclobutanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4426-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyanocyclobutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004426113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyanocyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyanocyclobutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.370
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of studying homodesmic reactions for compounds like cyclobutanecarbonitrile?

A1: Homodesmic reactions are valuable tools in computational chemistry. They allow for accurate prediction of thermodynamic properties, such as enthalpy of formation, for molecules like this compound []. This is particularly useful because experimental determination of these properties can be challenging. By designing and studying homodesmic reactions, researchers can gain insights into the stability and energetics of these compounds, which can further guide synthesis and applications.

Q2: Can you elaborate on the software described in the paper for designing homodesmic reactions?

A2: The paper describes a software program designed to generate a set of independent homodesmic reactions for cyclic organic compounds, using this compound as an example []. The software utilizes the compound's molecular structure to create a graph and adjacency matrix, which are then used to identify potential homodesmic reactions. This approach allows for a more systematic and comprehensive analysis of the compound's thermodynamic properties compared to manually designing such reactions.

Q3: What are the potential applications of this compound based on the research findings?

A3: While the papers primarily focus on theoretical calculations and synthetic routes, the synthesis of sibutramine, a compound with structural similarities to this compound, suggests potential applications in medicinal chemistry []. Understanding the structure and reactivity of this compound can serve as a stepping stone for designing and synthesizing novel compounds with potential biological activities. Further research is needed to explore these possibilities.

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